2-(2-bromo-4-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
Description
2-(2-Bromo-4-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone with distinct substituents: a bromo and methyl group at the 2- and 4-positions of the phenoxy ring, respectively, and a 2,5-dimethoxyphenyl group attached to the amide nitrogen. The bromine atom likely enhances electrophilic reactivity and molecular stability, while the methoxy groups contribute to solubility and electronic modulation of the aromatic system .
Properties
Molecular Formula |
C17H18BrNO4 |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18BrNO4/c1-11-4-6-15(13(18)8-11)23-10-17(20)19-14-9-12(21-2)5-7-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
InChI Key |
VZSCUVBUFUFPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC)Br |
Origin of Product |
United States |
Biological Activity
2-(2-bromo-4-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide is an organic compound notable for its unique chemical structure, which includes a bromo-substituted phenoxy group and an acetamide moiety. This combination suggests potential biological activities that could be explored in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H18BrNO4
- Molecular Weight : 380.2 g/mol
The presence of bromine and methoxy groups enhances the compound's reactivity and biological interactions, making it a subject of interest in various pharmacological studies.
Research indicates that this compound may interact with several biological targets, including enzymes and receptors. Its structural features suggest potential roles in enzyme inhibition and modulation of protein interactions:
- Enzyme Inhibition : Preliminary studies have indicated that this compound may inhibit specific enzymes involved in various metabolic pathways. For instance, its interaction with alkaline phosphatase has been explored, showing promising binding affinity.
- Cellular Pathway Modulation : The compound may alter cellular signaling pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.
Biological Activity Studies
A series of studies have been conducted to evaluate the biological activities of this compound:
Anticancer Activity
One significant area of research has focused on the compound's anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
These results indicate that the compound exhibits potent cytotoxicity against multiple cancer types, suggesting its potential as a lead compound in anticancer drug development.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Alkaline Phosphatase : A study indicated that certain derivatives of this compound showed significant inhibition with IC50 values lower than standard inhibitors.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Study on Anticancer Efficacy :
- Researchers synthesized the compound and tested its effects on different cancer cell lines.
- Results showed that it significantly inhibited cell proliferation and induced apoptosis in HEPG2 and MCF7 cells.
-
Mechanism Elucidation :
- Molecular docking studies were conducted to understand the binding interactions between the compound and target proteins.
- The results revealed strong binding affinities, suggesting that the compound could effectively inhibit target enzymes involved in cancer progression.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies suggest that 2-(2-bromo-4-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide may exhibit antimicrobial properties. Its structural similarity to other phenylacetamide derivatives has prompted investigations into its efficacy against various pathogens. Research indicates that modifications in the phenyl ring can influence antimicrobial activity, potentially leading to the development of new therapeutic agents.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Studies have indicated that it may interact with specific enzymes involved in disease pathways, offering a pathway for drug development targeting conditions such as cancer or infectious diseases. Understanding its mechanism of action at the molecular level is crucial for optimizing its therapeutic applications.
Protein Interaction Studies
Research on this compound has focused on its interactions with proteins and cellular pathways. The compound's ability to modulate protein interactions could be significant in understanding disease mechanisms and developing new treatment strategies.
Mechanistic Studies
Mechanistic studies are essential for elucidating how this compound affects biological systems. Its interactions with cellular targets may lead to insights into its potential therapeutic roles and help in the design of more effective derivatives.
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity through techniques such as recrystallization or chromatography.
| Step | Description |
|---|---|
| 1 | Formation of the bromo-substituted phenol |
| 2 | Reaction with acetamide to form the final product |
| 3 | Purification through recrystallization |
Derivative Development
The compound serves as a precursor for synthesizing various derivatives that may exhibit different biological activities or chemical properties. This versatility makes it a valuable scaffold in drug discovery efforts.
Case Study 1: Antimicrobial Screening
A study conducted on phenylacetamide derivatives, including this compound, revealed promising antimicrobial activity against several bacterial strains. The results indicated that specific substitutions on the aromatic rings significantly enhanced activity.
Case Study 2: Enzyme Interaction Analysis
Research analyzing the enzyme inhibition properties of this compound demonstrated its potential to inhibit target enzymes involved in metabolic pathways associated with cancer progression. This study highlights the importance of structural modifications in enhancing inhibitory effects.
Comparison with Similar Compounds
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
- Structure: Shares the 2,5-dimethoxyphenylacetamide moiety but replaces the bromophenoxy group with a benzothiazole ring bearing a trifluoromethyl substituent.
- Synthesis: Prepared via microwave-assisted coupling of 2-(2,5-dimethoxyphenyl)acetyl chloride with 2-amino-6-trifluoromethylbenzothiazole (31% yield, 150°C) .
- Properties : Melting point: 146–147°C; NMR data (DMSO-d6) shows distinct aromatic splitting patterns due to electron-withdrawing trifluoromethyl and methoxy groups .
- Comparison : The trifluoromethyl group enhances metabolic stability compared to bromine but reduces electrophilic reactivity.
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide
- Structure: Features a 4-bromophenyl group instead of 2-bromo-4-methylphenoxy and a simpler 2-methoxyphenylamide.
- Crystallography : Exhibits planar amide groups with hydrogen-bonded dimers (R₂²(10) motif), similar to other acetamides. The bromine at the para position stabilizes the crystal lattice via halogen interactions .
N-(6-Chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide
- Structure : Chlorine replaces bromine on the benzothiazole ring, and the acetamide bears a single methoxy group.
- Applications : Chlorinated benzothiazole derivatives are common in antimicrobial and pesticidal agents due to enhanced lipophilicity .
- Comparison : Chlorine’s smaller atomic radius may improve membrane permeability relative to bromine but offers weaker resonance stabilization.
Table 1: Key Properties of Selected Acetamide Derivatives
| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Key Applications |
|---|---|---|---|---|
| Target Compound* | 2-Bromo-4-methylphenoxy, 2,5-dimethoxyphenyl | N/A | N/A | Hypothetical: Antimicrobial |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-... | Trifluoromethyl, 2,5-dimethoxy | 146–147 | 31 | Pharmacological intermediates |
| 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide | 4-Bromo, 2-methoxy | N/A | N/A | Crystallography studies |
| N-(6-Chlorobenzothiazole-2-yl)-... | Chloro, 2-methoxy | N/A | N/A | Pesticide development |
*Hypothetical data inferred from structural analogs.
Preparation Methods
Reaction Parameter Optimization
| Parameter | Impact on Yield/Purity | Optimal Range |
|---|---|---|
| Bromination Temp | Low temps reduce 2,6-dibromo byproducts; high temps increase side reactions | -20°C to 10°C |
| Etherification Time | Longer times (8–10 hours) ensure full conversion of phenol to phenoxide | 8–10 hours |
| Amidation Base | Excess base (1.2–1.5 equivalents) prevents incomplete acylation | 1.2–1.5 eq |
Analytical Validation
Comparative Analysis of Alternative Routes
| Route | Advantages | Limitations |
|---|---|---|
| Continuous Bromination | High yield (93–97%), minimal byproducts | Requires specialized equipment |
| Batch Bromination | Simpler setup | Lower yield (<85%), higher 2,6-dibromo |
| Solid-Phase Synthesis | Reduced solvent usage | Unreported for this compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
